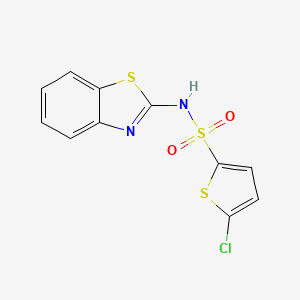![molecular formula C15H11ClF3NO2 B5776652 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5776652.png)
2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide, also known as CP-96,345, is a synthetic compound that belongs to the class of benzamide derivatives. This compound has been extensively studied for its potential use in scientific research due to its unique chemical properties and mechanism of action.
Mecanismo De Acción
2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide acts as a selective antagonist of the dopamine D1 receptor. This receptor is primarily located in the brain and is involved in various physiological processes, including motor control, reward, and motivation. By blocking the activity of the dopamine D1 receptor, 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide can modulate the activity of the dopaminergic system and alter the release of dopamine in the brain.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has been shown to have various biochemical and physiological effects. In animal studies, 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has been shown to decrease the release of dopamine in the striatum and reduce the locomotor activity of animals. This compound has also been shown to have anxiolytic and antipsychotic effects, suggesting its potential use in the treatment of anxiety and psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide is its high selectivity for the dopamine D1 receptor. This compound can effectively block the activity of this receptor without affecting other dopamine receptors. However, 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has a relatively short half-life, which can limit its use in certain experiments. Additionally, the use of 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide in vivo can be challenging due to its poor solubility in water.
Direcciones Futuras
2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has shown great potential as a dopamine D1 receptor antagonist, and future research can explore its use in various physiological and pathological processes. One potential area of research is the use of 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide in the treatment of anxiety and psychosis. Additionally, the development of new analogs of 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide with improved pharmacokinetic properties can expand its use in scientific research. Finally, the use of 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide in combination with other compounds can provide new insights into the role of dopamine receptors in the brain.
Métodos De Síntesis
2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide can be synthesized using various methods, including the reaction of 2-chlorophenol with 4-(trifluoromethyl)aniline in the presence of acetic anhydride and pyridine. This reaction results in the formation of 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide as a white solid. The purity of the compound can be improved through recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has been widely used in scientific research for its potential use as a dopamine D1 receptor antagonist. This compound has been shown to have a high affinity for the dopamine D1 receptor and can effectively block its activity. 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has been used in various studies to investigate the role of dopamine D1 receptors in the brain and their involvement in various physiological and pathological processes.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2/c16-12-3-1-2-4-13(12)22-9-14(21)20-11-7-5-10(6-8-11)15(17,18)19/h1-8H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEWXBYEWJHBQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-6-fluorobenzaldehyde O-[2-(4-nitrophenoxy)acetyl]oxime](/img/structure/B5776571.png)
![4'-{[(5-nitro-2-furyl)methylene]amino}-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5776579.png)


![2-[(2,6-dichlorobenzyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5776607.png)


![2-[[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl](methyl)amino]ethanol](/img/structure/B5776628.png)
![4-({4-[(4-nitrophenyl)thio]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5776632.png)
![4-methoxy-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5776640.png)



